molecular formula C20H19NO3S B5139788 Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate

Cat. No.: B5139788
M. Wt: 353.4 g/mol
InChI Key: ZPRSFVJGPUMQRX-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate is a complex organic compound that belongs to the class of thiolane derivatives This compound is characterized by its unique structure, which includes a cyano group, a hydroxy group, and two phenyl groups attached to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds under basic conditions. This reaction forms the thiolane ring, which is then further functionalized to introduce the cyano and hydroxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the cyano and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate is unique due to the presence of the thiolane ring, which imparts distinct chemical properties compared to similar thiophene derivatives. The thiolane ring provides greater flexibility and different electronic properties, which can influence its reactivity and interactions with other molecules.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to explore its full range of applications and mechanisms of action.

Properties

IUPAC Name

ethyl 4-cyano-3-hydroxy-3,5-diphenylthiolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-2-24-19(22)18-20(23,15-11-7-4-8-12-15)16(13-21)17(25-18)14-9-5-3-6-10-14/h3-12,16-18,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSFVJGPUMQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(S1)C2=CC=CC=C2)C#N)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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